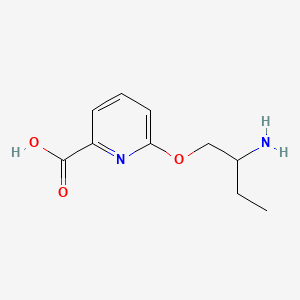
6-(2-Aminobutoxy)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminobutoxy)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and an aminobutoxy group at the 6-position. It has gained attention in scientific research due to its potential biological activity and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminobutoxy)pyridine-2-carboxylic acid typically involves the activation of pyridine-2-carboxylic acid derivatives. One common method is the activation of pyridine-2-carboxylic acid to form the corresponding acid chloride, which then undergoes nucleophilic substitution with 2-aminobutanol to yield the desired product . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(2-Aminobutoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(2-Aminobutoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 6-(2-Aminobutoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The aminobutoxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Similar structure but lacks the aminobutoxy group.
2-Pyridinecarboxylic acid: Lacks the aminobutoxy and amino groups.
6-Acetylamino-pyridine-2-carboxylic acid: Contains an acetylamino group instead of an aminobutoxy group .
Uniqueness
6-(2-Aminobutoxy)pyridine-2-carboxylic acid is unique due to the presence of the aminobutoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
6-(2-aminobutoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-2-7(11)6-15-9-5-3-4-8(12-9)10(13)14/h3-5,7H,2,6,11H2,1H3,(H,13,14) |
InChIキー |
FHXXIUBMDOBFTJ-UHFFFAOYSA-N |
正規SMILES |
CCC(COC1=CC=CC(=N1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)

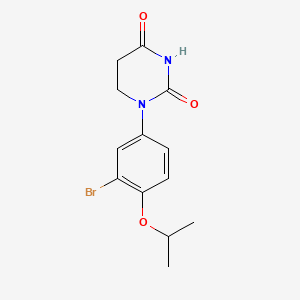
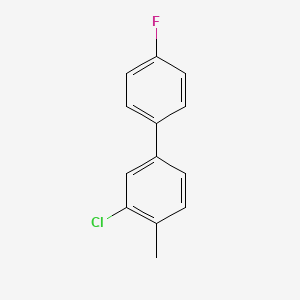
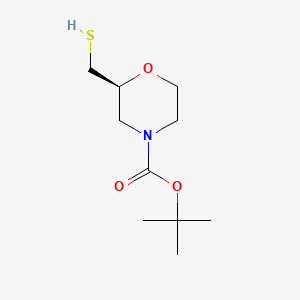
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)


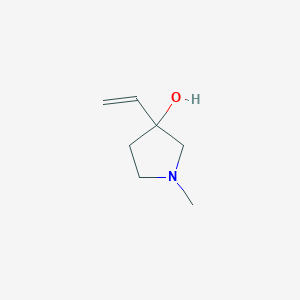
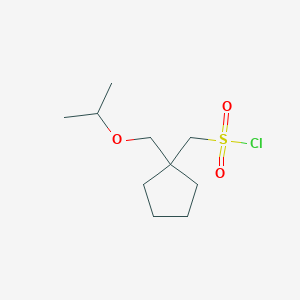
![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
